molecular formula C17H13ClFN B2712259 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole CAS No. 478245-51-1

1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole

Cat. No.: B2712259
CAS No.: 478245-51-1
M. Wt: 285.75
InChI Key: BZERNHLUCJECCZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its substitution pattern, which includes a chlorophenyl group, a fluorophenyl group, and a methyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes, such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Condensation Reaction: These benzaldehydes undergo a condensation reaction with a suitable amine, such as methylamine, in the presence of a catalyst like acetic acid.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrrole ring. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorophenyl and fluorophenyl groups can be further functionalized using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN/c1-12-2-11-17(13-3-7-15(19)8-4-13)20(12)16-9-5-14(18)6-10-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZERNHLUCJECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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